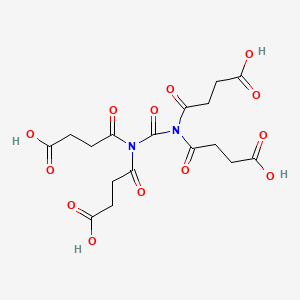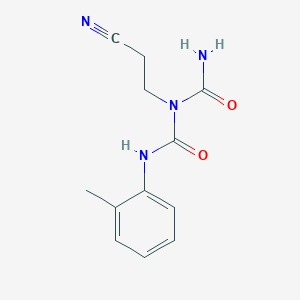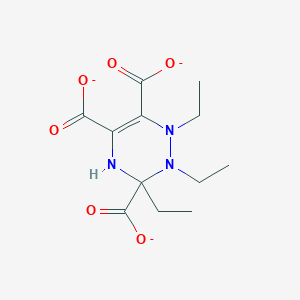
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate is a chemical compound with the molecular formula C12H15N3O6 It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes . Another approach involves the functionalization of cyanuric chloride by successive, controlled nucleophilic substitution of each chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate involves its interaction with specific molecular targets and pathways. For example, it can participate in cycloaddition reactions with dienophiles, forming intermediate compounds that undergo further transformations . These interactions can lead to the formation of new chemical bonds and structures, which are crucial for its various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-triazine-2,4,6-tricarboxylate: Another triazine derivative with similar structural properties.
2,4,6-tri(2-pyridyl)-1,3,5-triazine: Used in spectrophotometric determination of iron.
3-amino-1,2,4-triazine: Known for its antitumor activity.
Uniqueness
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate is unique due to its specific arrangement of ethyl groups and carboxylate functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H16N3O6-3 |
|---|---|
Molekulargewicht |
298.27 g/mol |
IUPAC-Name |
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate |
InChI |
InChI=1S/C12H19N3O6/c1-4-12(11(20)21)13-7(9(16)17)8(10(18)19)14(5-2)15(12)6-3/h13H,4-6H2,1-3H3,(H,16,17)(H,18,19)(H,20,21)/p-3 |
InChI-Schlüssel |
FSOULOXHUNNORF-UHFFFAOYSA-K |
Kanonische SMILES |
CCC1(NC(=C(N(N1CC)CC)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


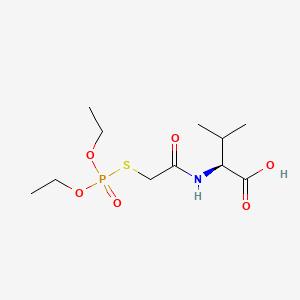

![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)

![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)


![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
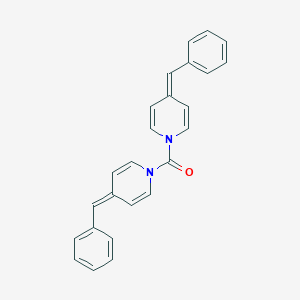
![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)
